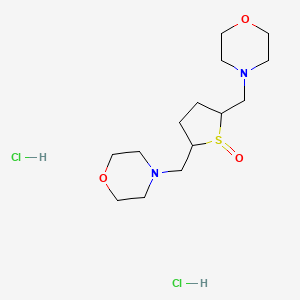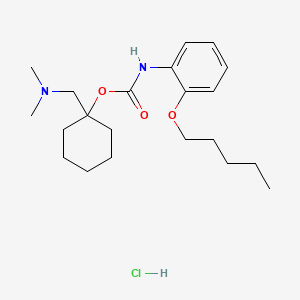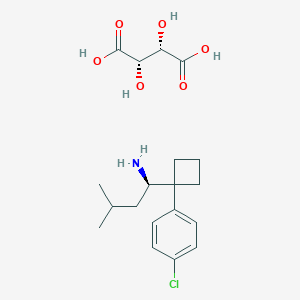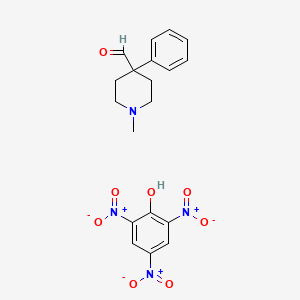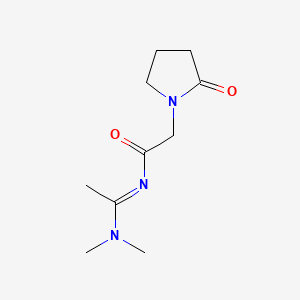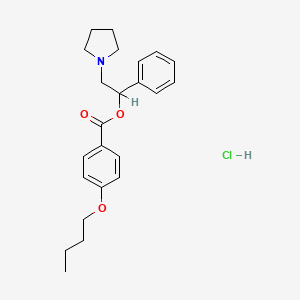
Benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety, a butoxy group, and a pyrrolidinylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of p-butoxybenzoic acid with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism by which benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyrrolidinylmethyl group may enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, p-butoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can be compared to other similar compounds, such as:
Benzoic acid esters: These compounds share the benzoic acid moiety but differ in their ester groups, leading to variations in their chemical and biological properties.
Pyrrolidinylmethyl derivatives: Compounds with the pyrrolidinylmethyl group may have similar binding affinities and biological activities but differ in their overall structure and function.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
113649-44-8 |
|---|---|
Molekularformel |
C23H30ClNO3 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
(1-phenyl-2-pyrrolidin-1-ylethyl) 4-butoxybenzoate;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-2-3-17-26-21-13-11-20(12-14-21)23(25)27-22(18-24-15-7-8-16-24)19-9-5-4-6-10-19;/h4-6,9-14,22H,2-3,7-8,15-18H2,1H3;1H |
InChI-Schlüssel |
OCLBIWBZAPALEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




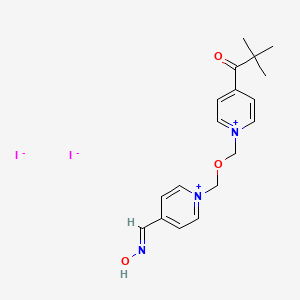


![1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B15191385.png)
